molecular formula C23H21Cl2N3O2 B2783005 1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone CAS No. 242472-02-2

1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone

Cat. No. B2783005
CAS RN: 242472-02-2
M. Wt: 442.34
InChI Key: TUNOWRYPBVZIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone, also known as 4-Phenylpiperazine-1-carbonyl-3,4-dichlorobenzyl-5-pyridinone, is an organic compound that is used in a variety of scientific research applications. It is a member of the pyridinone family of compounds, which are derivatives of pyridine, and is used as an intermediate in the synthesis of other compounds. The compound is notable for its high solubility in water and its low toxicity, making it an ideal starting material for a variety of laboratory experiments.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone has a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of catalysts and ligands for use in organic synthesis, as well as in the synthesis of polymers materials. In addition, the compound has been used in the synthesis of certain drugs, such as the anti-inflammatory drug celecoxib.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone is not fully understood. However, it is believed that the compound acts as an intermediate in the reaction of other compounds, allowing them to form new chemical bonds. It is also believed that the compound may act as a catalyst in certain reactions, allowing them to occur more quickly and efficiently.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, the compound has been shown to have low toxicity in laboratory experiments, making it an ideal starting material for a variety of laboratory experiments. In addition, the compound has been shown to have anti-inflammatory and anticonvulsant activity in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone in laboratory experiments include its low toxicity, high solubility in water, and its ability to act as an intermediate in the synthesis of other compounds. The main limitation of using this compound in laboratory experiments is its relatively low reactivity, which can make it difficult to use in certain reactions.

Future Directions

The future directions for 1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals and other industries. In addition, further research into its use as a catalyst and ligand in organic synthesis is needed. Finally, further research into its potential use as a starting material for the synthesis of other compounds is also warranted.

Synthesis Methods

The synthesis of 1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone can be achieved through a variety of methods. The most common method involves the reaction of 3,4-dichlorobenzaldehyde with 4-phenylpiperazine in the presence of an acid catalyst. This reaction produces a mixture of products, including the desired this compound. This reaction can be conducted in either a batch or continuous process, and can be scaled up to produce large quantities of the compound.

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-5-(4-phenylpiperazine-1-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N3O2/c24-20-8-6-17(14-21(20)25)15-28-16-18(7-9-22(28)29)23(30)27-12-10-26(11-13-27)19-4-2-1-3-5-19/h1-9,14,16H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNOWRYPBVZIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(C(=O)C=C3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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